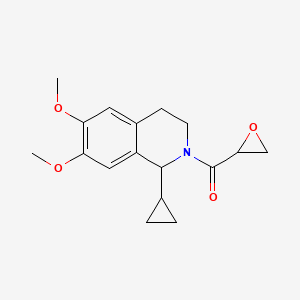![molecular formula C10H9ClN4OS B2942574 4-Amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one CAS No. 869068-63-3](/img/structure/B2942574.png)
4-Amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Antimicrobial Agent
The triazole derivatives, including our compound of interest, have been studied for their antimicrobial properties . They are known to interfere with the synthesis of ergosterol, an essential component of fungal cell membranes . This interference can inhibit the growth of a variety of fungi and bacteria, making these compounds valuable in the development of new antimicrobial agents.
Anticancer Activity
Triazole compounds have shown promise in anticancer research. They can act as enzyme inhibitors that are involved in cancer cell proliferation . The presence of the 4-chlorophenyl group may enhance the compound’s ability to bind to these enzymes, potentially leading to the development of novel anticancer drugs.
Agricultural Chemicals
In agriculture, triazole derivatives are used as fungicides to protect crops from fungal infections . They can be applied to seeds or plants to control a wide range of fungal diseases, thereby improving crop yield and quality.
Analgesic and Anti-inflammatory
Some triazole derivatives exhibit analgesic and anti-inflammatory activities . They may work by modulating the body’s inflammatory response, providing a basis for the development of new pain relief medications.
Antiviral Applications
The structural motif of triazoles is found in several antiviral drugs . These compounds can inhibit viral replication by targeting specific proteins within the virus, offering a pathway for the treatment of various viral infections.
Development of Diagnostic Agents
Triazole derivatives can be used in the synthesis of contrast agents for medical imaging . Their ability to chelate metals can be exploited to create compounds that enhance the contrast in imaging techniques like MRI, aiding in the diagnosis of diseases.
Mecanismo De Acción
Target of Action
It is known that azoles, a class of compounds to which this molecule belongs, often target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Azole-based drugs, such as itraconazole, fluconazole, voriconazole, ravuconazole, etc, are known to inhibit the cytochrome P-450-dependent 14α-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the cell membrane’s integrity, leading to the death of the fungal cell .
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway, given its structural similarity to other azole-based drugs . By inhibiting the 14α-demethylation of lanosterol, it disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s fluidity and asymmetry, and the inactivation of membrane-bound enzymes .
Result of Action
The result of the compound’s action would likely be the death of the fungal cell due to the disruption of the cell membrane’s integrity . This is based on the known effects of other azole-based drugs, which share structural similarities with this compound .
Propiedades
IUPAC Name |
4-amino-3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS/c11-8-3-1-7(2-4-8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZKERZUJOCZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CC(=O)N2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2942493.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2942495.png)
![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2942497.png)
![3-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2942498.png)
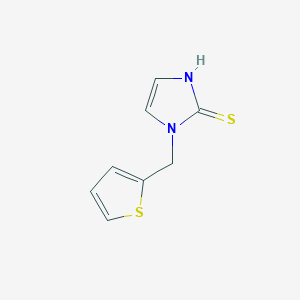
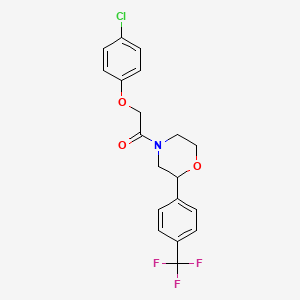
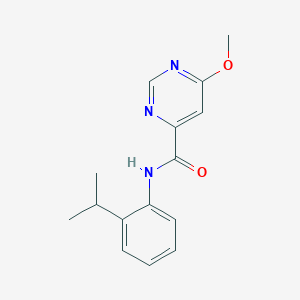
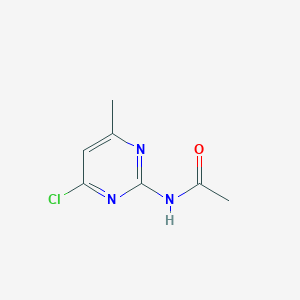
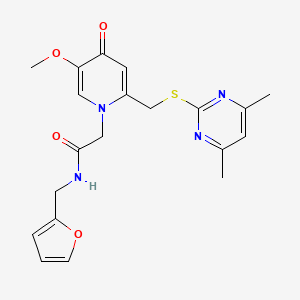
![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2942509.png)
![3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2942510.png)
![1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2942513.png)
